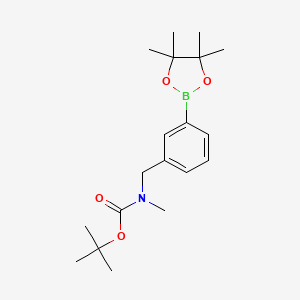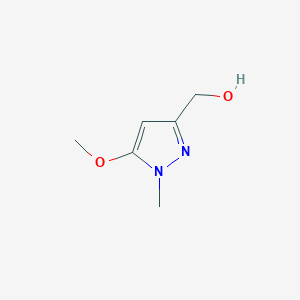
Morpholine-3-carboxylic acid amide hydrochloride
Übersicht
Beschreibung
Morpholine-3-carboxylic acid amide hydrochloride is a chemical compound with the CAS Number: 1101822-34-7 . It has a molecular weight of 166.61 .
Molecular Structure Analysis
The InChI code for Morpholine-3-carboxylic acid amide hydrochloride is1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of Morpholine-3-carboxylic acid amide hydrochloride include a molecular weight of 166.61 .Wissenschaftliche Forschungsanwendungen
Synthesis of Weinreb Amides
Weinreb amides: are valuable intermediates in organic synthesis, particularly for the preparation of aldehydes and ketones from carboxylic acid derivatives. Morpholine-3-carboxylic acid amide hydrochloride can be used to synthesize Weinreb amides through a photochemical protocol . This method allows for the direct coupling of carboxylic acids to N,O-dimethylhydroxylamine under light irradiation, providing an efficient route to these versatile building blocks.
Development of Antiviral Drugs
The morpholine amide structure has been utilized in the synthesis of polyfluoroalkyl ketones , which are inhibitors of lipolytic enzymes like phospholipase A2 . These compounds have medicinal significance, as demonstrated by their use in the development of antiviral drugs like Remdesivir , the first FDA-approved treatment for COVID-19 .
Production of Carfilzomib Drug Substance
Morpholine amides have been used as key intermediates in the production of carfilzomib , a proteasome inhibitor used in cancer therapy . The morpholine amide of tert-butoxycarbonyl-D-leucine, synthesized from Morpholine-3-carboxylic acid amide hydrochloride, plays a crucial role in the drug’s synthesis process.
Synthesis of Morpholines from Amino Alcohols
Morpholines are synthesized from 1,2-amino alcohols using Morpholine-3-carboxylic acid amide hydrochloride. This process involves a sequence of coupling, cyclization, and reduction reactions, yielding various substituted morpholines, spiro morpholines, and ring-fused morpholines . These compounds are important in pharmaceuticals and natural products.
Solid-Phase Synthesis Applications
Solid-phase synthesis techniques have been employed to create morpholines and morpholinones from amino alcohols and their derivatives . Morpholine-3-carboxylic acid amide hydrochloride can be used in these methodologies, which are advantageous for the rapid assembly of complex molecules.
Preclinical Drug Metabolism Studies
Morpholine-3-carboxylic acid amide hydrochloride has been used to synthesize 14C-labeled morpholine , which serves as an amine-associate receptor agonist in preclinical in vitro and in vivo drug metabolism studies . This application is critical for understanding the pharmacokinetics and metabolic pathways of new drugs.
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the morpholine motif is frequently found in biologically active molecules and pharmaceuticals . The interaction of Morpholine-3-carboxylic acid amide hydrochloride with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The compound is likely to interact with multiple pathways due to the presence of the morpholine motif, which is common in many biologically active compounds
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Morpholine-3-carboxylic acid amide hydrochloride are not well-documented in the literature. These properties are crucial in determining the bioavailability of the compound. Future pharmacokinetic studies will provide insights into how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
It is known that the compound has a molecular weight of 166.61 , but the specific molecular and cellular effects resulting from its action require further investigation.
Eigenschaften
IUPAC Name |
morpholine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-9-2-1-7-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHIHZQLXTZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-3-carboxylic acid amide hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)


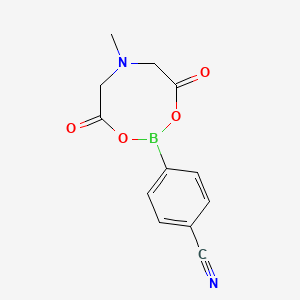

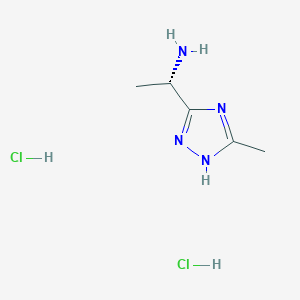
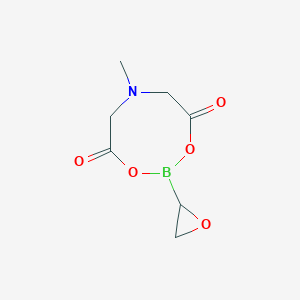
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
